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In the landscape of modern drug discovery and chemical research, the unambiguous structural
elucidation of small organic molecules is a foundational requirement. (Oxan-4-yl)methanol, a
simple yet versatile building block, presents an excellent case study for applying fundamental
spectroscopic techniques. This guide provides an in-depth analysis of its *H and 3C Nuclear
Magnetic Resonance (NMR) spectra, contextualized by a comparison with alternative analytical
methods. Our focus is on not just presenting data, but on interpreting it with the expert causality
that underpins robust scientific conclusions.

The Subject Molecule: (Oxan-4-yl)methanol

(Oxan-4-yl)methanol (also known as (tetrahydro-2H-pyran-4-yl)methanol) is a saturated
heterocyclic alcohol. Its structure, characterized by a tetrahydropyran ring with a hydroxymethyl
substituent at the C4 position, makes it a useful intermediate in organic synthesis. The
molecule's symmetry and the presence of distinct proton and carbon environments provide a
clear and instructive NMR spectrum.

Molecular Structure:
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Primary Analytical Method: Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of organic structure determination, offering
unparalleled detail about the atomic connectivity and chemical environment within a molecule.
[1] It operates on the principle of exploiting the magnetic properties of atomic nuclei, providing
a virtual blueprint of the molecular framework.[2]

'H NMR Spectral Analysis

The *H NMR spectrum provides information on the number of distinct proton environments,
their relative numbers (integration), and their connectivity through spin-spin coupling. For
(Oxan-4-yl)methanol, the spectrum is best acquired in a deuterated solvent such as DMSO-de
to avoid overlap of the labile hydroxyl proton signal with solvent peaks.

Based on available data and spectral interpretation, the following assignments can be made for
the *H NMR spectrum of (Oxan-4-yl)methanol in DMSO-ds.[2]

Table 1. 1H NMR Peak Assignments for (Oxan-4-yl)methanol in DMSO-ds
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Chemical
Peak Label Shift (9, Multiplicity Integration Assignment

ppm)

Rationale

a ~4.46 Broad Singlet  1H -CH20H

The
broadness is
characteristic
of an
exchangeabl
e hydroxyl

proton.

Doublet of
b ~3.82 2H CHz(ax)-O
Doublets (dd)

Protons on
the carbon
adjacent to
the ring
oxygen
(C2/C6) in an
axial position.
They are
deshielded by
the oxygen
and split by
geminal and
vicinal

protons.

Triplet of
c ~3.24 2H CHz(eq)-O
Doublets (td)

Protons on
the carbon
adjacent to
the ring
oxygen
(C2/C6) in an
equatorial
position. Also
deshielded by

oxygen.
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Protons of
the
hydroxymeth
yl group.
Deshielded
by the
attached

d ~3.23 Doublet (d) 2H -CH20H

oxygen. Split
by the proton
on C4.

The single
proton at the
C4 position.
Its signal is
e ~1.57 Multiplet 1H CH-CH20H complex due
to coupling
with four
adjacent

protons.

Doublet of Axial protons
f ~1.55 2H CHa(ax)-C
Quartets (dq) on C3/C5.

Equatorial
protons on
C3/C5.

g ~1.11 Multiplet 2H CHz(eq)-C Shielded
compared to
other ring

protons.

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and
concentration.

3C NMR Spectral Analysis
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The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
With proton decoupling, each unique carbon atom typically appears as a single sharp line.[3]

Table 2: Predicted 3C NMR Peak Assignments for (Oxan-4-yl)methanol

Chemical Shift (6, ppm) Assignment Rationale

These carbons are directly
attached to the highly

~67.0 CH2-0O (C2/C6) electronegative ring oxygen,
causing a significant downfield
shift.

This carbon is attached to the
~65.8 -CH20H hydroxyl group oxygen, also
resulting in a downfield shift.

This is the sole methine
~39.5 CH-CH20H (C4) carbon, shifted downfield due
to the substituent.

These carbons are beta to the
~29.3 CH2-C (C3/C5) ring oxygen and are the most
shielded (upfield) in the ring.

The symmetry of the molecule results in only four distinct signals in the 13C NMR spectrum,
corresponding to the pairs of equivalent carbons (C2/C6, C3/C5) and the two unique carbons
(C4 and the hydroxymethyl carbon).

Comparative Analysis with Alternative Techniques

While NMR is powerful, a comprehensive analysis often involves corroborating data from other
techniques. For a molecule like (Oxan-4-yl)methanol, Gas Chromatography-Mass
Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are highly
complementary.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS combines the separation power of gas chromatography with the detection capabilities

of mass spectrometry.[4]

e Principle: The sample is vaporized and separated based on its boiling point and affinity for
the GC column. The separated components then enter the mass spectrometer, where they
are ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a

unique mass spectrum.
o Application to (Oxan-4-yl)methanol:

o Retention Time: A single peak would be observed in the chromatogram, indicating the

purity of the sample.

o Mass Spectrum: The molecular ion peak ([M]*) would be expected at m/z = 116,
corresponding to the molecular weight of CeH1202.[1] Key fragmentation patterns would
include the loss of a water molecule (m/z = 98) and the loss of the hydroxymethyl group
(m/z = 85).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption
of infrared radiation.

» Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation
matching these frequencies is passed through a sample, the energy is absorbed.

e Application to (Oxan-4-yl)methanol:

o O-H Stretch: A strong, broad absorption band would be observed in the region of 3200-
3600 cm~1, characteristic of the alcohol's hydroxyl group.

o C-H Stretch: Sharp peaks just below 3000 cm~1 (typically 2850-2960 cm~1) would indicate
the C-H bonds of the saturated ring and substituent.

o C-O Stretch: A strong peak in the 1000-1260 cm~?* region would confirm the presence of
both the alcohol and ether C-O bonds.

Comparison Summary
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. Information S
Technique . Advantages Limitations
Provided
Detailed atomic
connectivity, Non-destructive, Lower sensitivity,
NMR stereochemistry, highly detailed more expensive
precise molecular structural information. equipment.
structure.
) High sensitivity, Can cause thermal
Molecular weight, )
) excellent for degradation,
GC-MS fragmentation ) )
) separation of fragmentation can be
patterns, purity. _ _
mixtures. complex to interpret.
Fast, inexpensive, Does not provide
FTIR Presence of functional  provides a quick information on the
groups. functional group carbon skeleton or
"fingerprint". connectivity.
Experimental Protocols
Scientific trustworthiness is built on reproducible methodologies. The following are

standardized protocols for the analyses described.

NMR Sample Preparation and Acquisition

This protocol outlines the steps for acquiring high-quality *H and 3C NMR spectra.

Caption: Standard workflow for NMR analysis.

GC-MS Sample Preparation and Analysis

n lonize eluent using
Electron lonization (El)

Separate on a capillary colum
(e.g., DB-5ms) with a
temperature gradient

Prepare a dilute solution
(~1 mg/mL) in a volatile
solvent (e.g., Methanol)

Inject 1 pL into
the GC inlet

Click to download full resolution via product page

Analyze ions in the
mass spectrometer

Process data: identify
retention time and analyze
mass spectrum
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Caption: General workflow for GC-MS analysis.

Conclusion: An Integrated Approach

The structural elucidation of (Oxan-4-yl)methanol serves as a clear demonstration of the
power and complementarity of modern analytical techniques. While *H and 3C NMR
spectroscopy provide the definitive structural map, methods like GC-MS and FT-IR offer rapid,
orthogonal data that confirms purity, molecular weight, and the presence of key functional
groups. For the research scientist, proficiency in integrating data from these techniques is
essential for drawing accurate and defensible conclusions, forming the bedrock of innovation in
drug development and chemical sciences.
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Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (Oxan-4-yl)methanol | C6H1202 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
e 3. nmrs.io [nmrs.io]

e 4. Quantitative analysis of methanol in wastewater by GC-MS with direct injection or
headspace SPME sample introduction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [1H NMR and 13C NMR spectral analysis of (Oxan-4-
yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104037#1h-nmr-and-13c-nmr-spectral-analysis-of-
oxan-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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